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molecular formula C13H17ClN2O3 B8680090 [(3-Chloro-phenylcarbamoyl)-methyl]-carbamic acid tert-butyl ester CAS No. 1229247-76-0

[(3-Chloro-phenylcarbamoyl)-methyl]-carbamic acid tert-butyl ester

Cat. No. B8680090
M. Wt: 284.74 g/mol
InChI Key: LHJQYNCGCKQENI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08759520B2

Procedure details

To [(3-chloro-phenylcarbamoyl)-methyl]-carbamic acid tert-butyl ester (0.7 g, 2.46 mmol) at rt was added 1,4-dioxane HCl (10 ml). The reaction was stirred for 16 h at rt and then filtered. The collected solid was 2-amino-N-(3-chloro-phenyl)-acetamide hydrochloride salt (0.6 g, 100%). HPLC-MS 184, 186 [M+1]+.
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][CH2:8][C:9](=[O:18])[NH:10][C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([Cl:17])[CH:12]=1)(C)(C)C>Cl.O1CCOCC1>[NH2:7][CH2:8][C:9]([NH:10][C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([Cl:17])[CH:12]=1)=[O:18] |f:1.2|

Inputs

Step One
Name
Quantity
0.7 g
Type
reactant
Smiles
C(C)(C)(C)OC(NCC(NC1=CC(=CC=C1)Cl)=O)=O
Name
Quantity
10 mL
Type
solvent
Smiles
Cl.O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred for 16 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
NCC(=O)NC1=CC(=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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